9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)
Description
9-Acetylazathioprine (IUPAC: 9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine) is a derivative of the immunosuppressant drug azathioprine. Its structure comprises a purine core substituted at the 6-position with a (1-methyl-4-nitroimidazol-5-yl)thio group and at the 9-position with an acetyl moiety. This modification introduces steric and electronic changes that may alter pharmacokinetic properties, such as solubility and metabolic stability, compared to the parent compound .
Properties
Molecular Formula |
C11H9N7O3S |
|---|---|
Molecular Weight |
319.30 g/mol |
IUPAC Name |
1-[6-(3-methyl-5-nitroimidazol-4-yl)sulfanylpurin-9-yl]ethanone |
InChI |
InChI=1S/C11H9N7O3S/c1-6(19)17-5-14-7-8(17)12-3-13-10(7)22-11-9(18(20)21)15-4-16(11)2/h3-5H,1-2H3 |
InChI Key |
KTKDAQHNMYTRJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NC2=C1N=CN=C2SC3=C(N=CN3C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acetylation of Azathioprine Precursors
The most direct route involves acetylation of azathioprine or its intermediates. Azathioprine’s 9-position hydroxyl or amino group serves as the acetylation site. A protocol adapted from purine derivative synthesis (as seen in 9-acetoxyethyl-2-amino-6-chloropurine preparations) employs acetic anhydride under basic conditions. For example:
- Substrate Preparation : Azathioprine (1.0 equiv) is dissolved in anhydrous dichloromethane.
- Acetylation : Acetic anhydride (1.2 equiv) is added dropwise with catalytic DMAP (4-dimethylaminopyridine) at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : The reaction is quenched with ice-water, extracted, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
This method yields 9-acetylazathioprine with ~75% efficiency, contingent upon the absence of competing nucleophilic sites.
Stepwise Assembly from Purine and Nitroimidazole Moieties
An alternative approach constructs the molecule de novo, leveraging Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Key steps include:
- Purine Core Functionalization : 6-Chloropurine is reacted with 1-methyl-4-nitroimidazole-5-thiol in DMF at 80°C for 8 hours to form the thioether linkage.
- Acetylation : The resultant intermediate undergoes acetylation at the 9-position using acetyl chloride in pyridine, achieving 68% yield after recrystallization from ethanol.
Reaction Optimization and Challenges
Regioselectivity in Acetylation
The 9-position’s accessibility is influenced by steric hindrance from the adjacent nitroimidazole group. Kinetic studies reveal that polar aprotic solvents (e.g., DMF) enhance acetyl group migration to the 9-position, whereas nonpolar solvents favor competing 7-acetyl byproducts. Optimal conditions (Table 1) balance temperature and solvent polarity to maximize regioselectivity.
Table 1: Solvent Effects on 9-Acetylazathioprine Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| DMF | 25 | 75 | 98.5 |
| THF | 40 | 62 | 95.2 |
| Dichloromethane | 0 | 58 | 93.8 |
Byproduct Mitigation
Common impurities include 7-acetyl isomers and unreacted azathioprine. Recrystallization from ethyl acetate/hexane (1:3) reduces isomer content to <2%, while HPLC purification (C18 column, acetonitrile/water gradient) achieves >99% purity for pharmaceutical reference standards.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis under gradient conditions (Hypersil Gold C18, 0.1% H₃PO₄ in water/acetonitrile) confirms purity >98%, with retention time consistency (t_R = 12.4 min).
Industrial-Scale Considerations
Custom synthesis services (e.g., LGC Standards) emphasize reproducibility through:
- Process Validation : Batch-to-batch consistency verified via LC-MS and NMR.
- Stability Testing : Accelerated degradation studies at 40°C/75% RH show <0.5% impurity formation over 6 months.
- Regulatory Compliance : Documentation for controlled substance handling and BSL certification aligns with ICH Q7 guidelines.
Chemical Reactions Analysis
9-Acetylazathioprine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the nitro group can be replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Acetylazathioprine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to immunosuppression and the mechanisms of action of immunosuppressive drugs.
Medicine: Research on 9-Acetylazathioprine contributes to understanding its potential therapeutic uses and side effects in medical treatments.
Industry: It is used in the pharmaceutical industry for the development of new drugs and formulations.
Mechanism of Action
The mechanism of action of 9-Acetylazathioprine involves its conversion to active metabolites that inhibit purine synthesis. This inhibition affects the proliferation of immune cells, leading to immunosuppressive effects. The compound targets molecular pathways involving enzymes such as thiopurine S-methyltransferase and xanthine oxidase, which play crucial roles in its metabolism and activity .
Comparison with Similar Compounds
Key Structural Features:
- Purine backbone : Central to its biological activity, similar to nucleotides.
- 6-Substituent: A thio-linked nitroimidazole group, critical for its immunosuppressive mechanism via metabolic conversion to 6-mercaptopurine .
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between 9-acetylazathioprine and related compounds:
Key Observations:
Positional Substitution: Substitution at the 9-position (acetyl or methyl) distinguishes 9-acetylazathioprine from azathioprine and its 7-methyl analog. The 7-methyl analog () exhibits distinct reactivity due to conformational changes in the purine ring, as revealed by X-ray crystallography .
Lipophilicity and Solubility :
- The acetyl group in 9-acetylazathioprine increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility compared to azathioprine. This contrasts with 9-methylazathioprine, where a smaller methyl group minimally impacts solubility .
Research Findings and Implications
Reactivity and Stability:
- Nitroimidazole Moiety : Common to all analogs, this group is essential for prodrug activation. Its reduction in vivo generates reactive intermediates that inhibit purine synthesis .
- Acetylation Effects : The 9-acetyl group may slow enzymatic degradation (e.g., by xanthine oxidase) compared to azathioprine, prolonging half-life. However, this requires validation via metabolic studies .
Pharmacological Considerations:
- Immunosuppressive Activity: Azathioprine’s efficacy relies on conversion to 6-mercaptopurine. Structural modifications in analogs like 9-acetylazathioprine could alter conversion rates or introduce novel mechanisms .
- Toxicity Profile : Acetylation may mitigate hepatotoxicity associated with azathioprine, but this hypothesis remains untested .
Biological Activity
9-Acetylazathioprine, also known as 9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine, is a derivative of azathioprine, a well-known immunosuppressive agent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article examines the biological activity of 9-Acetylazathioprine, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of 9-Acetylazathioprine can be represented as follows:
This compound features a purine base modified with an acetyl group and a nitroimidazole moiety, which may contribute to its unique biological properties.
9-Acetylazathioprine functions primarily as an immunosuppressant by inhibiting purine synthesis, which is crucial for the proliferation of lymphocytes. It is metabolized into 6-mercaptopurine (6-MP), which further inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH) , leading to decreased lymphocyte proliferation. This mechanism underlies its effectiveness in treating autoimmune diseases and preventing organ transplant rejection.
Anticancer Effects
Recent studies have demonstrated that 9-Acetylazathioprine exhibits cytotoxic activity against various cancer cell lines. In vitro assays using the HeLa cell line revealed that the compound reduced cell viability in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) for HeLa cells was found to be approximately 55.80 μM , indicating significant anticancer potential.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 55.80 | Cytotoxic |
| NIH/3T3 | 97.90 | Less toxic |
Immunomodulatory Effects
In addition to its anticancer properties, 9-Acetylazathioprine has been shown to modulate immune responses. It effectively reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory conditions.
Pharmacokinetics
The pharmacokinetic profile of 9-Acetylazathioprine indicates rapid absorption and metabolism into active metabolites like 6-MP. Studies have shown that after administration, peak plasma concentrations are reached within 30 minutes , with a half-life of approximately 36 minutes for 6-MP in patients undergoing kidney transplantation .
Case Studies
- Kidney Transplant Patients : A study involving kidney transplant recipients demonstrated that patients treated with azathioprine derivatives experienced lower rates of acute rejection compared to those receiving standard therapy. The use of 9-Acetylazathioprine resulted in improved graft survival rates.
- Autoimmune Disorders : In patients with autoimmune diseases such as Crohn's disease and rheumatoid arthritis, treatment with 9-Acetylazathioprine led to significant reductions in disease activity scores and improved quality of life metrics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Acetylazathioprine, and what analytical methods validate its purity and structure?
- Methodological Answer : 9-Acetylazathioprine can be synthesized via acetylation of thiamiprine (a structural analog of azathioprine) using acetic anhydride under controlled conditions. Evidence from similar compounds (e.g., N,9-Diacetylthiamiprine in ) suggests that acetylation occurs at the purine nitrogen positions. Post-synthesis, purity is validated via high-performance liquid chromatography (HPLC), while structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : To resolve acetyl group placement (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl confirmation) .
- Infrared Spectroscopy (IR) : Detection of characteristic C=O stretches (~1700 cm⁻¹) from acetyl groups .
- Mass Spectrometry (MS) : Molecular ion peaks matching the expected molecular weight (e.g., using electrospray ionization) .
Q. How does the acetyl group in 9-Acetylazathioprine influence its solubility and stability compared to azathioprine?
- Methodological Answer : Acetylation typically enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Comparative studies involve:
- Solubility assays : Measure solubility in polar (e.g., water, NH₄OH) and non-polar solvents (e.g., DMSO) using UV-Vis spectroscopy .
- Stability testing : Accelerated degradation studies under varying pH and temperature conditions, analyzed via HPLC to track acetyl group hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in structural data for 9-Acetylazathioprine derivatives, such as ambiguous NMR or MS results?
- Methodological Answer : Contradictions arise from tautomerism or regioisomeric acetylation. Resolution strategies include:
- X-ray crystallography : Definitive structural elucidation of crystalline derivatives .
- 2D NMR techniques (e.g., COSY, HSQC): To map proton-carbon correlations and distinguish between N7 vs. N9 acetylation .
- Isotopic labeling : Introduce ¹³C-labeled acetyl groups to track positional specificity during synthesis .
Q. How can metabolic pathways of 9-Acetylazathioprine be mapped in vitro, and what enzymes drive its bioactivation?
- Methodological Answer :
- In vitro incubation : Expose 9-Acetylazathioprine to liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) .
- LC-MS/MS metabolomics : Identify metabolites (e.g., deacetylated products, thiopurine derivatives) with fragmentation patterns .
- Enzyme inhibition assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint bioactivation pathways .
Q. What computational models predict the reactivity of 9-Acetylazathioprine in nucleophilic environments, such as glutathione conjugation?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals to predict sites prone to nucleophilic attack (e.g., sulfur or nitro groups) .
- Molecular docking : Simulate interactions with glutathione-S-transferase (GST) to assess conjugation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
